2-(2,6-Dimethoxybenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
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Overview
Description
2-((2,6-Dimethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a synthetic organic compound known for its unique chemical structure and properties This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dimethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dimethoxybenzenesulfonyl chloride with thiosemicarbazide under acidic conditions to form the intermediate 2-((2,6-dimethoxyphenyl)sulfonyl)thiosemicarbazide. This intermediate is then cyclized using trifluoroacetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2,6-Dimethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-((2,6-Dimethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-((2,6-Dimethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These properties make it a valuable tool in studying enzyme functions and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
2-((2,6-Dimethoxyphenyl)sulfonyl)-1,3,4-thiadiazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Trifluoromethyl)-1,3,4-thiadiazole: Lacks the 2,6-dimethoxyphenylsulfonyl group, affecting its overall stability and applications.
Uniqueness
The combination of these functional groups enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
62617-15-6 |
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Molecular Formula |
C11H9F3N2O4S2 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
2-(2,6-dimethoxyphenyl)sulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C11H9F3N2O4S2/c1-19-6-4-3-5-7(20-2)8(6)22(17,18)10-16-15-9(21-10)11(12,13)14/h3-5H,1-2H3 |
InChI Key |
KDYZHJXPALHULC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)S(=O)(=O)C2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
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